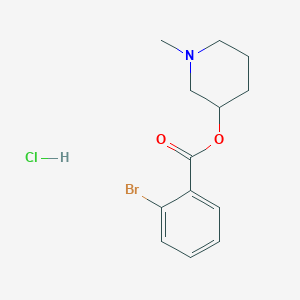![molecular formula C22H16N2O4 B4929872 N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPIQ and is synthesized using a specific method.
Mechanism of Action
The mechanism of action of BPIQ involves the inhibition of the Akt/mTOR signaling pathway, which is a critical pathway involved in cancer cell survival and proliferation. BPIQ has also been found to inhibit the expression of various proteins involved in cancer cell growth and survival, including Cyclin D1 and Bcl-2.
Biochemical and Physiological Effects:
BPIQ has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest, inhibition of cell migration and invasion, and the suppression of angiogenesis. BPIQ has also been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using BPIQ in lab experiments include its high purity, stability, and potency. BPIQ is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using BPIQ in lab experiments include its potential toxicity and the need for further studies to determine its safety profile.
Future Directions
There are several future directions for the research and development of BPIQ. These include the exploration of its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to determine the optimal dosage and safety profile of BPIQ. Additionally, the development of novel drug delivery systems for BPIQ could enhance its efficacy and reduce its potential toxicity. Overall, BPIQ has shown promising results in scientific research, and further studies are warranted to explore its full potential.
Synthesis Methods
The synthesis of BPIQ involves the reaction between 2-phenoxyacetic acid and 4-(4-hydroxyphenyl)-3,1-benzoxazin-2-one in the presence of thionyl chloride and triethylamine. The resulting compound is then reacted with N-(4-aminophenyl) acetamide to obtain BPIQ. This method produces a high yield of BPIQ with a purity of over 99%.
Scientific Research Applications
BPIQ has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit potent anti-cancer properties against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPIQ has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This makes BPIQ a promising candidate for the development of new anti-cancer drugs.
properties
IUPAC Name |
N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c25-20(14-27-17-6-2-1-3-7-17)23-16-12-10-15(11-13-16)21-24-19-9-5-4-8-18(19)22(26)28-21/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXNAZNALBIOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-oxo-2-phenylethyl)-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B4929792.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4929796.png)
![2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4929808.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4929828.png)
![2-amino-4'-bromo-5'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4929835.png)

![4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4929842.png)




![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)

